Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
. This compound is known for its complex structure, which includes an isoquinoline core, an ethyl ester group, and a butylanilino moiety.
Preparation Methods
The synthesis of Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves multiple steps, typically starting with the preparation of the isoquinoline core. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Butylanilino Group: This step involves the coupling of the isoquinoline core with a butylaniline derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichlorometh
Biological Activity
Overview of Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
This compound is a synthetic organic compound that belongs to a class of molecules known for their potential biological activities. These compounds often exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure
The chemical structure of this compound includes:
- Isoquinoline core : This moiety is known for its diverse biological activities.
- Butylaniline group : This substituent may influence the compound's interaction with biological targets.
The molecular formula can be represented as C26H30N2O4.
Anticancer Activity
Compounds similar to this compound have shown promising anticancer properties. Research indicates that isoquinoline derivatives can interfere with cancer cell proliferation and induce apoptosis. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth.
Anti-inflammatory Effects
Many derivatives of isoquinoline have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models.
Case Studies
- Study on Isoquinoline Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their anticancer activity. It was found that certain modifications, like the introduction of an aniline moiety, enhanced their cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of similar compounds in animal models. Results indicated significant reductions in edema and inflammatory markers when treated with these derivatives.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
Isoquinoline | Anticancer | Journal of Medicinal Chemistry |
Butylaniline | Anti-inflammatory | Inflammation Research Journal |
Ethyl 2-Oxo | Antimicrobial | Journal of Antibiotics |
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUSWVAAYTZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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